(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Overview
Description
This usually includes the IUPAC name, other names (if any), and the class of compounds it belongs to. The structure of the compound is also described in this section.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, etc. are used for this purpose.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. The conditions required for the reaction and the products formed are studied.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has explored the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic activities, indicating their potential in medicinal chemistry for drug development (Abu‐Hashem et al., 2020).
Antimicrobial Studies
Fluoroquinolone-based thiazolidinones have been synthesized from lead molecules and tested for their antibacterial and antifungal activities, showcasing the compound's potential in addressing microbial resistance (Patel & Patel, 2010).
Fluorogenic Chemodosimeters
A thioamide derivative of 8-hydroxyquinoline-benzothiazole was prepared for its selective fluorescence-enhancing properties towards Hg2+ ions in aqueous solutions, demonstrating its application in environmental monitoring and detection of mercury (Song et al., 2006).
Photodynamic Therapy
New zinc phthalocyanines substituted with benzenesulfonamide derivative groups were synthesized for their high singlet oxygen quantum yield. These compounds' spectroscopic, photophysical, and photochemical properties suggest their potential use as photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antiproliferative Activity
The synthesis and structural exploration of a novel bioactive heterocycle incorporating morpholino and piperidinyl groups have been conducted. This compound was evaluated for antiproliferative activity, highlighting its potential in cancer research (Benaka Prasad et al., 2018).
Antimicrobial Activity of Fluorinated Compounds
Fluorinated benzothiazolo imidazole compounds were synthesized and demonstrated promising antimicrobial activity, indicating the significance of fluorine substitution in enhancing the biological activity of therapeutic agents (Sathe et al., 2011).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.
Future Directions
This involves the potential future applications of the compound and how it can be modified to increase its effectiveness.
properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S2/c1-29-11-10-25-18-7-4-16(22)14-19(18)31-21(25)23-20(26)15-2-5-17(6-3-15)32(27,28)24-8-12-30-13-9-24/h2-7,14H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAOYPGADAXYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide |
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